molecular formula C12H14Cl2FNO B13159445 (2-Chloro-4-fluorophenyl)(piperidin-4-yl)methanone hydrochloride

(2-Chloro-4-fluorophenyl)(piperidin-4-yl)methanone hydrochloride

Cat. No.: B13159445
M. Wt: 278.15 g/mol
InChI Key: GZFANXWBVFISPR-UHFFFAOYSA-N
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Description

(2-Chloro-4-fluorophenyl)(piperidin-4-yl)methanonehydrochloride is a chemical compound with the molecular formula C12H15ClFNO It is a derivative of piperidine, a six-membered heterocyclic amine, and contains both chloro and fluoro substituents on the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Chloro-4-fluorophenyl)(piperidin-4-yl)methanonehydrochloride typically involves the reaction of 2-chloro-4-fluorobenzoyl chloride with piperidine under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The product is then purified through recrystallization or chromatography techniques.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and automated systems to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to maximize the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

(2-Chloro-4-fluorophenyl)(piperidin-4-yl)methanonehydrochloride undergoes various chemical reactions, including:

    Substitution Reactions: The chloro and fluoro substituents on the phenyl ring can be replaced by other functional groups through nucleophilic substitution reactions.

    Reduction Reactions: The carbonyl group in the compound can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Oxidation Reactions: The piperidine ring can be oxidized to form piperidinone derivatives using oxidizing agents such as potassium permanganate.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.

Major Products Formed

    Substitution: Derivatives with different substituents on the phenyl ring.

    Reduction: Alcohol derivatives of the original compound.

    Oxidation: Piperidinone derivatives.

Scientific Research Applications

(2-Chloro-4-fluorophenyl)(piperidin-4-yl)methanonehydrochloride has several applications in scientific research:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of various pharmaceuticals, particularly those targeting the central nervous system.

    Biological Studies: The compound is used in studies to understand the interaction of piperidine derivatives with biological targets.

    Industrial Applications: It is used in the development of new materials and as a building block in organic synthesis.

Mechanism of Action

The mechanism of action of (2-Chloro-4-fluorophenyl)(piperidin-4-yl)methanonehydrochloride involves its interaction with specific molecular targets in the body. The piperidine ring is known to interact with neurotransmitter receptors, potentially modulating their activity. The chloro and fluoro substituents may enhance the compound’s binding affinity and selectivity for these targets, leading to its pharmacological effects.

Comparison with Similar Compounds

Similar Compounds

  • (4-Fluorophenyl)(piperidin-4-yl)methanonehydrochloride
  • (2-Fluorophenyl)(piperidin-4-yl)methanonehydrochloride
  • (4-Chloro-2-fluorophenyl)(piperidin-4-yl)methanonehydrochloride

Uniqueness

(2-Chloro-4-fluorophenyl)(piperidin-4-yl)methanonehydrochloride is unique due to the presence of both chloro and fluoro substituents on the phenyl ring. This combination of substituents can significantly influence the compound’s chemical reactivity and biological activity, making it a valuable compound for various applications.

Properties

Molecular Formula

C12H14Cl2FNO

Molecular Weight

278.15 g/mol

IUPAC Name

(2-chloro-4-fluorophenyl)-piperidin-4-ylmethanone;hydrochloride

InChI

InChI=1S/C12H13ClFNO.ClH/c13-11-7-9(14)1-2-10(11)12(16)8-3-5-15-6-4-8;/h1-2,7-8,15H,3-6H2;1H

InChI Key

GZFANXWBVFISPR-UHFFFAOYSA-N

Canonical SMILES

C1CNCCC1C(=O)C2=C(C=C(C=C2)F)Cl.Cl

Origin of Product

United States

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